molecular formula C20H20N4O6S2 B2436263 Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946353-24-8

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Katalognummer: B2436263
CAS-Nummer: 946353-24-8
Molekulargewicht: 476.52
InChI-Schlüssel: LYHSADKTCHDGIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H20N4O6S2 and its molecular weight is 476.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Applications

Quinazolines and their derivatives have been extensively researched for their potential antibacterial and antifungal activities. For instance, new quinazolines were synthesized and screened for their antimicrobial efficacy against various bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi including Candida albicans and Aspergillus niger. These studies highlight the significant potential of quinazoline derivatives as antimicrobial agents, providing a pathway for the development of new antibiotics and antifungal medications (Desai, Shihora, & Moradia, 2007).

Anticancer Activity

Quinazoline derivatives have also shown promise in cancer research, particularly in inhibiting tyrosine kinases which are enzymes involved in cancer cell proliferation. A study demonstrated the synthesis of a quinazolinone-based derivative that exhibited potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound was found to inhibit VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Synthesis of Heterocyclic Compounds

The synthesis of quinazoline derivatives often involves complex reactions that result in compounds with various biological activities. For example, the synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates demonstrated the capability of these compounds to form structures with potential pharmacological applications. The methodologies developed for these syntheses contribute to the broader field of heterocyclic chemistry, enabling the production of novel compounds with specified properties (Rudenko et al., 2012).

Anticonvulsant and Antimicrobial Activities

Further research into quinazolinone derivatives has explored their anticonvulsant and antimicrobial properties. Novel derivatives of 2-thioxoquinazolin-4(3H)-ones were synthesized and tested for their effectiveness against bacterial and fungal strains, as well as their potential to act as anticonvulsants. These studies underscore the versatility of quinazoline derivatives in medicinal chemistry, offering avenues for the development of new treatments for epilepsy and infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 4-sulfamoylphenethylamine with ethyl acetoacetate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-sulfamoylphenethylamine", "ethyl acetoacetate", "thiourea", "methyl chloroformate" ], "Reaction": [ "4-sulfamoylphenethylamine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding enamine.", "The enamine is then condensed with thiourea in the presence of a catalyst such as zinc chloride to form the desired tetrahydroquinazoline intermediate.", "The intermediate is then esterified with methyl chloroformate in the presence of a base such as triethylamine to form the final product, Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] }

CAS-Nummer

946353-24-8

Molekularformel

C20H20N4O6S2

Molekulargewicht

476.52

IUPAC-Name

methyl 4-oxo-3-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C20H20N4O6S2/c1-30-19(27)13-4-7-15-16(10-13)23-20(31)24(18(15)26)11-17(25)22-9-8-12-2-5-14(6-3-12)32(21,28)29/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,31)(H2,21,28,29)

InChI-Schlüssel

LYHSADKTCHDGIR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.